molecular formula C17H15NO B14585872 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- CAS No. 61520-22-7

5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-

Cat. No.: B14585872
CAS No.: 61520-22-7
M. Wt: 249.31 g/mol
InChI Key: XKEKKJMMCJPFHS-UHFFFAOYSA-N
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Description

5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indeno-oxazole core, which is fused with a dihydro structure and a 4-methylphenyl group. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydro derivatives with altered functional groups.

Scientific Research Applications

5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Indeno[5,6-d]-1,3-dioxol-5-one, 6,7-dihydro-7-hydroxy-
  • 5H-Indeno[5,6-d]oxazole-8-carbonitrile, 2-(3-bromo-2-methylphenyl)-6,7-dihydro-5-oxo-

Uniqueness

Compared to similar compounds, 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- stands out due to its specific structural features and functional groups

Properties

CAS No.

61520-22-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C17H15NO/c1-11-5-7-12(8-6-11)17-18-15-9-13-3-2-4-14(13)10-16(15)19-17/h5-10H,2-4H2,1H3

InChI Key

XKEKKJMMCJPFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C4CCCC4=C3

Origin of Product

United States

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